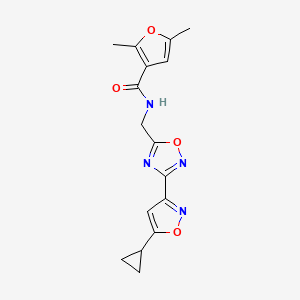

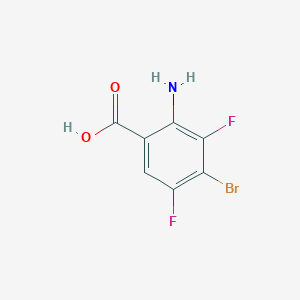

![molecular formula C16H14N4O3S B2404064 (E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 303227-08-9](/img/structure/B2404064.png)

(E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds typically involves reactions like condensation, substitution, or cyclization. The exact method would depend on the starting materials and the specific structure of the final product .Molecular Structure Analysis

The molecular structure of a compound like this could be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, or as nucleophiles in substitution reactions. The specific reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties can be determined experimentally or predicted using computational chemistry methods .Applications De Recherche Scientifique

Novel Pyridothieno[3,2-d]pyrimidines and Related Systems Synthesis

The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6-a]benzimidazoles, and related fused systems was explored, utilizing ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates as key intermediates. These compounds were employed as synthons for the generation of various pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, demonstrating their potential in the construction of complex heterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

Thieno[2,3-d]pyrimidine-6-carboxylic Acids Derivatives Preparation

A novel method was introduced for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids. This method illustrated a direct approach to forming ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylate from specific starting materials, highlighting a streamlined synthesis pathway for these compounds, which can be pivotal in drug development and research (Santilli, Kim, & Wanser, 1971).

Pyridine-Based Heterocycles Synthesis

The synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles was achieved using ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as the starting material. This research delineates a pathway for the creation of pyridothienopyrimidine derivatives, contributing to the diversity of heterocyclic compounds available for pharmacological screening and material science applications (El-kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010).

Heterocyclic Systems with Biocidal Properties

The preparation of 2-methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one and its transformation into related heterocyclic systems was investigated. These compounds exhibited significant biocidal properties against various microbial strains, indicating their potential as lead compounds for the development of new antimicrobial agents (Youssef, Abbady, Ahmed, & Omar, 2011).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 5-methyl-4-oxo-3-[(E)-pyridin-2-ylmethylideneamino]thieno[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-3-23-16(22)13-10(2)12-14(24-13)18-9-20(15(12)21)19-8-11-6-4-5-7-17-11/h4-9H,3H2,1-2H3/b19-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJKCROIWKCSPS-UFWORHAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)N=CC3=CC=CC=N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)/N=C/C3=CC=CC=N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

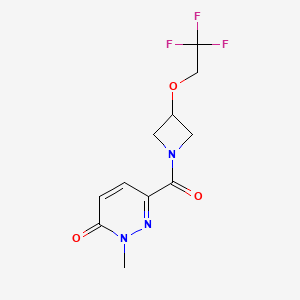

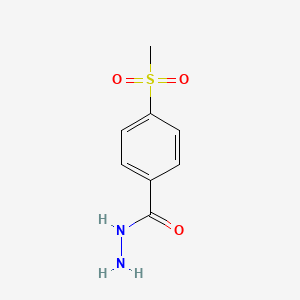

![N-(2,5-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2403986.png)

![(Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2403992.png)

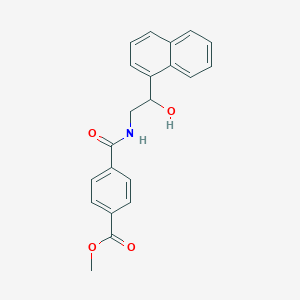

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide](/img/structure/B2403993.png)

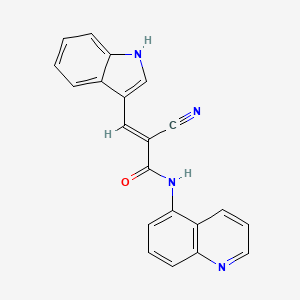

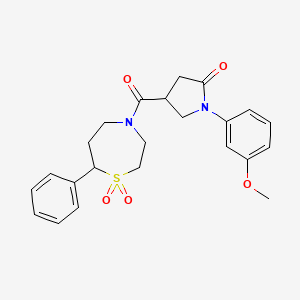

![2-(1H-indol-3-ylsulfonyl)-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2403996.png)

![methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2404000.png)

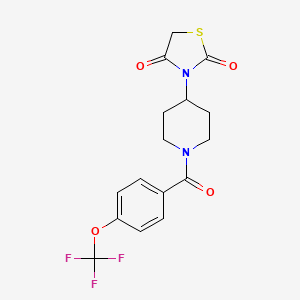

![3-(4-Chlorobenzyl)-8-(4-ethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2404001.png)